molecular formula C7H15N3O B13835987 2-(Dimethylamino)pent-4-enehydrazide

2-(Dimethylamino)pent-4-enehydrazide

Cat. No.: B13835987
M. Wt: 157.21 g/mol
InChI Key: JUQHDGSIELOWNO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pent-4-enehydrazide is a hydrazide derivative characterized by a dimethylamino group (-N(CH₃)₂) attached to a pent-4-ene backbone. While direct structural or application data for this compound are absent in the provided evidence, insights can be drawn from analogous hydrazides and dimethylamino-containing compounds. The dimethylamino group enhances electron-donating properties, influencing both chemical reactivity and physical stability .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

2-(dimethylamino)pent-4-enehydrazide

InChI

InChI=1S/C7H15N3O/c1-4-5-6(10(2)3)7(11)9-8/h4,6H,1,5,8H2,2-3H3,(H,9,11)

InChI Key

JUQHDGSIELOWNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC=C)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pent-4-enehydrazide typically involves the reaction of 4-pentenoic acid with dimethylamine and hydrazine. The process can be summarized as follows:

    Step 1: 4-pentenoic acid is reacted with dimethylamine to form 2-(dimethylamino)pent-4-enoic acid.

    Step 2: The resulting 2-(dimethylamino)pent-4-enoic acid is then treated with hydrazine to yield this compound.

The reaction conditions generally involve the use of an organic solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pent-4-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various hydrazide derivatives .

Scientific Research Applications

2-(Dimethylamino)pent-4-enehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pent-4-enehydrazide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Features a dimethylamino group attached to a benzene ring, esterified with ethyl alcohol.
  • Reactivity: Demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate. In polymerization studies, it achieved a degree of conversion (DC) of 75%, surpassing the latter’s DC of 60% .
  • Physical Properties : Resins containing this compound exhibited flexural strength of 120 MPa and water sorption of 25 µg/mm³ , outperforming methacrylate-based analogs .
  • Applications : Preferred in dental materials due to superior stability and reduced sensitivity to diphenyliodonium hexafluorophosphate (DPI) .

2-(Dimethylamino)ethyl Methacrylate

  • Structure: Combines a methacrylate group with a dimethylaminoethyl chain.
  • Reactivity: Lower intrinsic reactivity (DC = 60%) but shows enhanced performance with DPI additives, achieving DC >70% at 1:2 camphorquinone (CQ)/amine ratios .
  • Physical Properties: Inferior flexural strength (90 MPa) and higher water sorption (35 µg/mm³) compared to ethyl 4-(dimethylamino)benzoate .
  • Applications : Used in niche formulations requiring tunable reactivity via photoinitiator systems .

4-(Dimethylamino)benzohydrazide

  • Structure: Acyl hydrazide derivative with a dimethylamino-substituted benzene core.
  • Crystallography : Exhibits extensive hydrogen-bonding networks (N–H···O and C–H···O interactions), contributing to a lattice energy of -418.6 kJ/mol (DFT calculations) .
  • Electron Density : Quantum mechanical studies reveal significant charge delocalization across the hydrazide moiety, enhancing stability .
  • Applications : Explored in crystal engineering and as a ligand in coordination chemistry .

2-(Dimethylamino)ethanethiol

  • Structure: Thiol derivative with a dimethylaminoethyl group.
  • Reactivity : The thiol (-SH) group confers nucleophilic properties, distinct from hydrazides.
  • Applications : Used in organic synthesis and as a precursor in pharmaceutical intermediates (e.g., captamine derivatives) .

Comparative Data Table

Property 2-(Dimethylamino)pent-4-enehydrazide* Ethyl 4-(Dimethylamino)benzoate 4-(Dimethylamino)benzohydrazide
Reactivity (DC in resins) Not reported 75% Not applicable
Flexural Strength (MPa) Not reported 120 Not reported
Hydrogen Bonding Likely moderate Limited Extensive
Electron-Donating Capacity High (due to -N(CH₃)₂) High Moderate
Applications Hypothesized in polymers Dental resins Crystal engineering

*Inferred properties based on structural analogs.

Key Research Findings and Gaps

  • Reactivity Trends: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in polymerization, but the latter benefit more from DPI additives .
  • Structural Influence : The presence of a benzene ring (in benzohydrazides) enhances lattice stability, while aliphatic chains (e.g., pent-4-ene) may reduce crystallinity .
  • Data Limitations: No direct toxicity or ecological data exist for this compound, highlighting a critical research gap .

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